N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide
Description
N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide is a heterocyclic compound featuring a thiazolo[4,5-d]pyrimidinone core fused with a pyrrolidine substituent and an acetamide side chain linked to a 4-methylbenzyl group. Its synthesis likely involves multi-step reactions, including cyclocondensation and substitution, as seen in analogous thiazolo-pyrimidine derivatives .
Properties
IUPAC Name |
N-[(4-methylphenyl)methyl]-2-(7-oxo-2-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidin-6-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O2S/c1-13-4-6-14(7-5-13)10-20-15(25)11-24-12-21-17-16(18(24)26)27-19(22-17)23-8-2-3-9-23/h4-7,12H,2-3,8-11H2,1H3,(H,20,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PTYVYUWUBJYVEF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCCC4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide (CAS No. 1224007-03-7) is a compound of interest in medicinal chemistry due to its potential biological activities. The structure of this compound suggests possible interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
The molecular formula of this compound is , with a molecular weight of 383.5 g/mol. The compound's structure includes a thiazolo-pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₁N₅O₂S |
| Molecular Weight | 383.5 g/mol |
| CAS Number | 1224007-03-7 |
Anticancer Activity
Recent studies have indicated that compounds with thiazole and pyrimidine moieties exhibit significant anticancer properties. For instance, derivatives of thiazolo[4,5-d]pyrimidines have shown potent antiproliferative effects against various cancer cell lines. The mechanism often involves the inhibition of key signaling pathways associated with cell proliferation and survival.
A study focusing on similar compounds reported that certain thiazolo-pyrimidine derivatives demonstrated IC50 values in the micromolar range against human cancer cell lines, suggesting that this compound could potentially exhibit similar activity .
Antimicrobial Activity
The antimicrobial properties of benzyl derivatives have been well-documented. Compounds featuring the benzyl moiety have shown activity against both Gram-positive and Gram-negative bacteria. In particular, N-benzyl derivatives have been noted for their effectiveness against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
In vitro studies on related compounds have demonstrated that modifications on the benzyl group can enhance antibacterial efficacy, indicating that this compound may also possess valuable antimicrobial properties .
Anticonvulsant Activity
Research into similar N-benzyl derivatives has revealed promising anticonvulsant activities. For example, primary amino acid derivatives with a benzyl substituent exhibited significant effects in models of maximal electroshock seizures (MES). The ED50 values reported were lower than that of traditional anticonvulsants like phenobarbital, suggesting a potential therapeutic application for this compound in seizure disorders .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of compounds like this compound. Modifications to the benzyl group and the thiazolo-pyrimidine core can significantly influence potency and selectivity against various biological targets.
Key Findings from SAR Studies:
- Substituent Effects : Electron-withdrawing groups on the benzyl ring generally enhance activity, while electron-donating groups may reduce it.
- Core Modifications : Alterations to the thiazole or pyrimidine components can lead to improved binding affinity to target proteins.
- Combination Approaches : Compounds that combine multiple active pharmacophores tend to exhibit synergistic effects .
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological activities, making it a candidate for various therapeutic applications:
-
Antimicrobial Activity :
- Research indicates that compounds with thiazolo-pyrimidine structures often show significant antimicrobial properties. In particular, derivatives of this compound have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus.
-
Anticancer Properties :
- In vitro studies have shown that N-(4-methylbenzyl)-2-(7-oxo-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide can induce apoptosis in cancer cell lines such as HepG2 (liver cancer cells). The mechanism involves modulation of apoptotic pathways, including the upregulation of p53 and downregulation of Bcl-2.
-
Anti-inflammatory Effects :
- The compound has been investigated for its potential to inhibit inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation.
-
Antidiabetic Activity :
- Preliminary studies suggest that this compound may influence metabolic pathways related to glucose metabolism, indicating potential applications in diabetes management.
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial efficacy of thiazolo-pyrimidine derivatives, this compound exhibited a minimum inhibitory concentration (MIC) of 15.62 µg/mL against Staphylococcus aureus, showcasing its potential as a broad-spectrum antibacterial agent.
Case Study 2: Anticancer Activity
In vitro assays conducted on HepG2 liver cancer cells revealed that the compound induced apoptosis with an IC50 value indicating effective cytotoxicity at low concentrations. The study highlighted the compound's ability to activate pro-apoptotic signaling pathways while inhibiting anti-apoptotic mechanisms.
Comparative Analysis of Related Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-Oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine | Thiazole and pyrimidine rings | Antimicrobial |
| 7-Methylthiazolo[3,2-a]pyrimidin | Similar ring structure | Anti-inflammatory |
| 3-Oxo-cyclopentapyridazine derivative | Cyclopentapyridazine moiety | Anticancer |
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s structural and functional distinctions from similar derivatives are outlined below, based on evidence from synthesized analogs:
Core Heterocyclic Modifications
- Thiazolo[4,5-d]pyrimidinone vs. Pyrimidine-Benzamide Hybrids: The target compound’s thiazolo-pyrimidinone core differs from pyrimidine-benzamide hybrids (e.g., compounds 4–6 in ), which lack the thiazole ring.
- Comparison with Tetrahydrothiazolo[4,5-d]pyrimidines: Compound 19 () shares the thiazolo[4,5-d]pyrimidine scaffold but includes a tetrahydrothieno[3,4-d]pyrimidinone substituent and a coumarin moiety. These additions increase molecular weight (~600–650 Da vs. ~500 Da estimated for the target compound) and may alter solubility .
Substituent Analysis
- Pyrrolidine vs. Aromatic Substituents: The pyrrolidin-1-yl group at position 2 of the thiazolo-pyrimidinone core (target compound) contrasts with phenyl or chlorophenyl groups in analogs (e.g., compounds 4–6 in ).
4-Methylbenzyl Acetamide Side Chain :
This substituent is unique compared to the 4-nitrophenyl or 4-chlorophenyl groups in . The methylbenzyl group may enhance lipophilicity (logP ~3–4 estimated) relative to polar nitro or chloro derivatives .
Table 1: Key Structural and Physical Comparisons
Functional Implications
- Bioactivity Potential: The pyrrolidine and thiazolo-pyrimidinone motifs are common in kinase inhibitors (e.g., imatinib analogs). The 4-methylbenzyl group may target hydrophobic binding pockets .
- Stability : The acetamide linkage may reduce hydrolytic degradation compared to ester-containing analogs (e.g., ) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
